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molecular formula C8H20BN B8311827 N-diethylboranyl-2-methylpropan-2-amine CAS No. 50612-53-8

N-diethylboranyl-2-methylpropan-2-amine

Cat. No. B8311827
M. Wt: 141.06 g/mol
InChI Key: HCGZTGBRBDFELW-UHFFFAOYSA-N
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Patent
US04005132

Procedure details

A mixture of 14.6 g. (0.2 moles) of t-butylamine and about 30 g. (0.3 moles) of triethyl borane after addition of about 1 g. of diethyl boryl pivalate is heated to 60° to 80° C. with stirring. Within 2.5 hours, 6.2 normal liters (92%) of ethane are evolved. Distillation under vacuum gives 24 g. (85%) of pure t-butylamino-diethyl borane boiling at 45° C./18 mm. Hg after having collected unconsumed triethyl borane. The residue weighs about 1 g.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl boryl pivalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[CH2:6]([B:8](CC)[CH2:9][CH3:10])[CH3:7].CC>>[C:1]([NH:5][B:8]([CH2:9][CH3:10])[CH2:6][CH3:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)B(CC)CC
Step Three
Name
diethyl boryl pivalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 14.6 g
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum
CUSTOM
Type
CUSTOM
Details
gives 24 g
CUSTOM
Type
CUSTOM
Details
(85%) of pure t-butylamino-diethyl borane boiling at 45° C./18 mm. Hg after having collected unconsumed triethyl borane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C)(C)(C)NB(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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